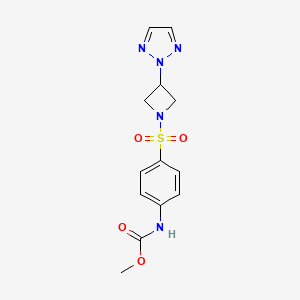

methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound featuring a triazole ring, an azetidine ring, and a sulfonyl group

Properties

IUPAC Name |

methyl N-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4S/c1-22-13(19)16-10-2-4-12(5-3-10)23(20,21)17-8-11(9-17)18-14-6-7-15-18/h2-7,11H,8-9H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHRKXOYWJVGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate compound with methyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the azetidine ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

The compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that the triazole moiety can exhibit antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

- Anticancer Potential : Preliminary studies suggest that methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific enzymes involved in cancer metabolism has been highlighted in several studies.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Antifungal Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antifungal activity against Candida albicans with an IC50 value of 0.5 µg/mL. This study utilized a series of assays to confirm the compound's efficacy compared to traditional antifungal treatments.

Anticancer Studies

In vitro studies conducted on various cancer cell lines (e.g., breast and lung cancer) revealed that the compound inhibited cell growth with IC50 values ranging from 10 to 20 µM. Further investigations indicated that treatment led to increased levels of apoptotic markers such as caspase activation and PARP cleavage.

Anti-inflammatory Research

Research published in Pharmaceutical Biology indicated that the compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40%, showcasing its potential as an anti-inflammatory agent.

Summary of Research Findings

| Study Type | Target | Findings |

|---|---|---|

| Antifungal | Candida albicans | IC50 = 0.5 µg/mL |

| Anticancer | Breast/Lung Cancer | IC50 = 10 - 20 µM; increased apoptosis markers |

| Anti-inflammatory | Macrophages | 40% reduction in TNF-alpha levels |

Mechanism of Action

The mechanism of action of methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The azetidine ring can interact with biological membranes, affecting their properties and function.

Comparison with Similar Compounds

Similar Compounds

- Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

- Methyl (4-((3-(1H-1,2,3-triazol-4-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

- Methyl (4-((3-(1H-1,2,3-triazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

Uniqueness

Methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is unique due to the specific positioning of the triazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the azetidine ring also adds to its uniqueness, as this ring system is less common in organic compounds and can impart distinct properties.

Biological Activity

Methyl (4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic compound that incorporates both a triazole ring and an azetidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole and azetidine structures exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against various strains of bacteria and fungi. The specific compound has been tested against Gram-positive and Gram-negative bacteria and displayed promising results.

Table 1: Antimicrobial Activity Data

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structures have shown cytotoxic effects on several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the triazole ring enhances interaction with biological targets such as enzymes involved in cell proliferation and microbial resistance.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various triazole derivatives, this compound was found to inhibit the growth of multidrug-resistant Staphylococcus aureus with an MIC value of 8 μg/mL. This suggests its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on human breast cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of 27.3 μM against MCF-7 cells. These findings indicate its potential role in cancer therapy.

Q & A

Basic Research Questions

What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer:

The synthesis of carbamate derivatives typically involves coupling reactions between activated sulfonyl intermediates and azetidine-triazole precursors. Key steps include:

- Sulfonylation: React 4-aminophenyl sulfonyl chloride with 3-(2H-1,2,3-triazol-2-yl)azetidine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (0–25°C, 1–2 hours) to form the sulfonamide linkage .

- Carbamate Formation: Treat the intermediate with methyl chloroformate in the presence of a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at reflux (~60°C, 4–6 hours) .

- Optimization Tips: Use catalytic DMAP (4-dimethylaminopyridine) to enhance carbamate yield. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- 1H/13C NMR:

- Azetidine ring protons : δ 3.5–4.5 ppm (multiplet for N-CH₂ and triazole-adjacent CH groups) .

- Triazole protons : δ 7.8–8.2 ppm (singlet for two equivalent protons) .

- Carbamate carbonyl : δ 155–160 ppm in 13C NMR .

- HRMS: Expect [M+H]+ ion matching the molecular formula (C₁₃H₁₅N₅O₄S). Isotopic patterns should confirm sulfur presence .

- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .

How can researchers determine the lipophilicity of this compound, and what implications does this property have for biological studies?

Answer:

- Method: Reverse-phase HPLC using a C18 column with a methanol/water gradient. Calculate log k (capacity factor) and correlate with octanol-water partition coefficients (log P) .

- Implications: High lipophilicity (log P >3) may improve membrane permeability but could reduce aqueous solubility. Adjust substituents (e.g., methyl carbamate vs. bulkier groups) to balance bioavailability .

Advanced Research Questions

What computational approaches (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?

Answer:

- DFT Studies: Use Gaussian09 or similar software with B3LYP/6-31G(d) basis set to optimize geometry and calculate:

- HOMO-LUMO gaps (predicting charge transfer interactions).

- Electrostatic potential maps (identifying nucleophilic/electrophilic sites) .

- Reactivity Insights: The triazole moiety exhibits π-π stacking potential, while the sulfonyl group may act as a hydrogen-bond acceptor. Solvent effects (PCM model) should be included .

How does the presence of the 1,2,3-triazole and azetidine moieties influence the compound’s pharmacokinetic properties?

Answer:

- Triazole: Enhances metabolic stability via resistance to oxidative degradation. Contributes to metal-binding capacity (relevant for enzyme inhibition) .

- Azetidine: Rigid three-membered ring improves target selectivity but may reduce solubility. Use salt forms (e.g., HCl) or co-solvents (DMSO) for in vivo assays .

- PK Studies: Conduct microsomal stability assays (rat liver microsomes) and plasma protein binding (equilibrium dialysis) to evaluate half-life and distribution .

What experimental strategies can elucidate the environmental fate and degradation pathways of this compound?

Answer:

- Hydrolysis Studies: Incubate in buffers (pH 4–9, 25–50°C) and monitor degradation via LC-MS. The carbamate group is prone to alkaline hydrolysis, yielding phenyl sulfonamide and CO₂ .

- Photolysis: Expose to UV light (λ=254 nm) in aqueous solutions; triazole rings are generally UV-stable, but sulfonyl groups may form sulfonic acids .

- Ecotoxicology: Use Daphnia magna or algae models to assess acute toxicity (EC₅₀). Correlate results with quantitative structure-activity relationship (QSAR) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.